molecular formula C19H15FN6OS B3007648 N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 886936-93-2

N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B3007648
CAS RN: 886936-93-2
M. Wt: 394.43
InChI Key: DIMNINMPDQVFBR-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with antifungal, antiviral, and virucidal activities, as well as their synthesis and structural characterization .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate sulphonyl chloride with amino acids in a basic medium to yield sulphonamido alkanoic acids. These acids are then converted to acid chloride derivatives, which are subsequently condensed with amines such as 2-aminopyridine to give the corresponding acetamides . Similar synthetic strategies could potentially be applied to the synthesis of "N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR . Additionally, computational approaches like density functional theory (DFT) can be used to predict vibrational signatures and analyze the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers . These methods could be employed to analyze the molecular structure of "N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be explored through their ability to participate in various chemical reactions. For instance, perfluoro-[N-(4-pyridyl)acetamide] has been shown to be a site-selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This suggests that the fluorine-containing compound may also exhibit unique reactivity patterns that could be investigated further.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the presence of a chlorophenyl group in an acetamide derivative can lead to a non-planar structure between the phenyl ring and the pyrimidine ring, affecting the compound's properties . The introduction of a fluorophenyl group, as in "N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide", could similarly impact its physical and chemical characteristics, which could be studied through experimental and computational methods.

Scientific Research Applications

Antibacterial and Antifungal Properties

N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide and its derivatives have been studied for their potential antibacterial and antifungal properties. A study highlighted the synthesis of similar compounds, noting their efficacy in vitro against various bacterial and fungal species, including tuberculosis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). This suggests a potential application in treating infections caused by resistant microbial strains.

Anticancer Effects

The compound's derivatives have also been explored for their anticancer properties. One study modified a similar compound by replacing the acetamide group with alkylurea, resulting in derivatives that showed significant antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, indicating potential as anticancer agents with lower side effects (Wang et al., 2015).

Chemical Sensing Applications

Another research area involves chemical sensing, where a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, similar to the compound , was synthesized. This fluoroionophore was used as a selective chemosensor for aluminum ions, based on internal charge transfer (Maity & Govindaraju, 2010). This application could be crucial in environmental monitoring and industrial processes.

Electrophilic Fluorination

In another study, a related compound, perfluoro-[N-(4-pyridyl)acetamide], demonstrated its utility as an electrophilic fluorinating agent. It efficiently fluorinated various substrates under mild conditions, highlighting its potential in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Antiexudative Activity

Further, derivatives of the compound have been studied for their antiexudative properties. In research conducted on synthesized pyroline derivatives, a significant percentage demonstrated antiexudative effects, surpassing the reference drug in some cases. This indicates potential applications in treating inflammation-related conditions (Chalenko et al., 2019).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-14-6-8-15(9-7-14)22-17(27)13-28-19-24-23-18(16-5-1-2-10-21-16)26(19)25-11-3-4-12-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMNINMPDQVFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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